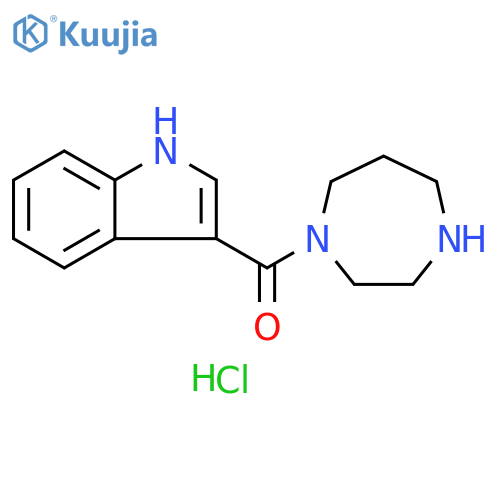

Cas no 1235439-36-7 (1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride)

1235439-36-7 structure

商品名:1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride

CAS番号:1235439-36-7

MF:C14H18ClN3O

メガワット:279.765222072601

CID:5557406

1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-(1,4-Diazepane-1-carbonyl)-1H-indole Hydrochloride

- 1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride

-

- インチ: 1S/C14H17N3O.ClH/c18-14(17-8-3-6-15-7-9-17)12-10-16-13-5-2-1-4-11(12)13;/h1-2,4-5,10,15-16H,3,6-9H2;1H

- InChIKey: ONLKSPHSTSWEGI-UHFFFAOYSA-N

- ほほえんだ: C(N1CCNCCC1)(C1=CNC2=CC=CC=C12)=O.Cl

1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-60444-0.5g |

3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride |

1235439-36-7 | 95% | 0.5g |

$546.0 | 2023-02-13 | |

| Enamine | EN300-60444-1.0g |

3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride |

1235439-36-7 | 95% | 1.0g |

$699.0 | 2023-02-13 | |

| Enamine | EN300-60444-0.25g |

3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride |

1235439-36-7 | 95% | 0.25g |

$347.0 | 2023-02-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15752-1-1G |

1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride |

1235439-36-7 | 95% | 1g |

¥ 2,626.00 | 2023-03-31 | |

| Chemenu | CM415529-500mg |

3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride |

1235439-36-7 | 95%+ | 500mg |

$513 | 2022-09-03 | |

| Enamine | EN300-60444-5.0g |

3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride |

1235439-36-7 | 95% | 5.0g |

$2028.0 | 2023-02-13 | |

| Aaron | AR01A8QD-100mg |

3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride |

1235439-36-7 | 95% | 100mg |

$357.00 | 2025-02-10 | |

| 1PlusChem | 1P01A8I1-250mg |

3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride |

1235439-36-7 | 95% | 250mg |

$491.00 | 2023-12-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323141-2.5g |

3-(1,4-Diazepane-1-carbonyl)-1h-indole hydrochloride |

1235439-36-7 | 95% | 2.5g |

¥29592.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15752-1-5G |

1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride |

1235439-36-7 | 95% | 5g |

¥ 7,873.00 | 2023-03-31 |

1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride 関連文献

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

1235439-36-7 (1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride) 関連製品

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量